17-Hydroxyisolathyrol

Description

BenchChem offers high-quality 17-Hydroxyisolathyrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17-Hydroxyisolathyrol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

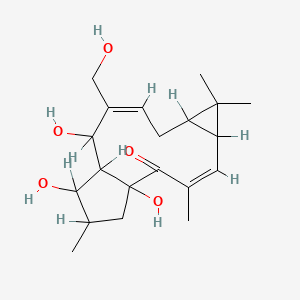

IUPAC Name |

(3Z,9Z)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-10-7-14-13(19(14,3)4)6-5-12(9-21)17(23)15-16(22)11(2)8-20(15,25)18(10)24/h5,7,11,13-17,21-23,25H,6,8-9H2,1-4H3/b10-7-,12-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXYJTIBKZGIPR-YDYNUCMUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1O)C(C(=CCC3C(C3(C)C)C=C(C2=O)C)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2(C(C1O)C(/C(=C\CC3C(C3(C)C)/C=C(\C2=O)/C)/CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

17-Hydroxyisolathyrol: A Technical Guide to its Discovery, Origin, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, natural origin, and preliminary biological insights into 17-hydroxyisolathyrol, a macrocyclic diterpenoid of the lathyrane class. Isolated from the seeds of Euphorbia lathyris, this compound belongs to a family of natural products known for their complex chemical structures and diverse pharmacological activities. This document details a representative methodology for its isolation and purification, summarizes the known biological activities of closely related lathyrane diterpenoids, and visualizes the key experimental workflows and a proposed signaling pathway. While specific quantitative biological data for 17-hydroxyisolathyrol remains to be fully elucidated, the information presented herein, based on analogous compounds, provides a foundational understanding for future research and drug development endeavors.

Discovery and Origin

17-Hydroxyisolathyrol is a naturally occurring macrocyclic lathyrol derivative.[1] It was first identified as part of a broader investigation into the chemical constituents of the caper spurge, Euphorbia lathyris (family: Euphorbiaceae). The initial work on lathyrane-type diterpene esters, termed "jolkinols," from callus cultures and roots of this plant was reported by Adolf, Hecker, and Becker in 1984. While this foundational paper may not explicitly name 17-hydroxyisolathyrol, it laid the groundwork for the isolation and characterization of a series of structurally related compounds from this species. The seeds of Euphorbia lathyris have since been recognized as a rich source of these complex diterpenoids.[1]

The structural classification of 17-hydroxyisolathyrol places it within the diterpenoids, specifically the lathyrane skeletal type. Its chemical formula is C₂₀H₃₀O₅, with a molecular weight of 350.45 g/mol .

Experimental Protocols: Isolation and Purification

The following is a detailed, representative protocol for the isolation of lathyrane-type diterpenoids, including 17-hydroxyisolathyrol, from the seeds of Euphorbia lathyris. This protocol is a composite methodology based on various published studies on the isolation of analogous compounds from the same source.

2.1. Plant Material and Extraction

-

Plant Material: Dried and powdered seeds of Euphorbia lathyris.

-

Extraction:

-

The powdered seeds are subjected to exhaustive extraction with 95% ethanol (B145695) or methanol (B129727) at room temperature via maceration or reflux.

-

The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a dense residue.

-

2.2. Solvent Partitioning

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical partitioning scheme is as follows:

-

Petroleum ether (or n-hexane) to remove non-polar constituents like fats and sterols.

-

Ethyl acetate (B1210297) to extract medium-polarity compounds, which typically include the lathyrane diterpenoids.

-

n-butanol to isolate more polar glycosidic compounds.

-

-

The ethyl acetate fraction, which is expected to contain 17-hydroxyisolathyrol, is collected and concentrated.

2.3. Chromatographic Purification

A multi-step chromatographic approach is employed for the purification of the target compound from the complex ethyl acetate fraction.

-

Silica (B1680970) Gel Column Chromatography:

-

The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of petroleum ether and ethyl acetate, with the polarity gradually increasing.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions enriched with lathyrane diterpenoids are further purified on a Sephadex LH-20 column.

-

The column is typically eluted with a mixture of chloroform (B151607) and methanol (e.g., 1:1 v/v) to separate compounds based on their size and polarity.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification is often achieved using preparative or semi-preparative HPLC on a reversed-phase column (e.g., C18).

-

A mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water is used for elution.

-

The elution is monitored with a UV detector, and the peak corresponding to 17-hydroxyisolathyrol is collected.

-

2.4. Structure Elucidation

The purified compound is identified and its structure confirmed using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments to determine the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

X-ray Crystallography: For unambiguous determination of the absolute configuration, if suitable crystals can be obtained.

Biological Activity and Quantitative Data

While specific quantitative data on the biological activity of 17-hydroxyisolathyrol is limited in the public domain, the broader class of lathyrane diterpenoids from Euphorbia lathyris has been shown to possess notable anti-inflammatory and cytotoxic properties. The following tables summarize the reported activities of closely related, newly identified lathyrane diterpenoids from the same source. This data provides a strong indication of the potential therapeutic areas for 17-hydroxyisolathyrol.

Table 1: Anti-inflammatory Activity of Lathyrane Diterpenoids from E. lathyris

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Lathyrane Diterpenoid 1 | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | 3.0 ± 1.1 | [2] |

| Lathyrane Diterpenoid 2 | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | 2.6 - 26.0 | [2] |

| Lathyrane Diterpenoid 3 | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | 2.6 - 26.0 | [2] |

| Euphorbia Factor L₂₉ | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | 11.2 - 52.2 | [3] |

| Lathyrane Diterpenoid Hybrid 8d1 | Anti-inflammatory Activity | RAW264.7 Cells | 1.55 ± 0.68 | [2][4] |

Note: The compounds listed are novel structures reported in the cited literature and are not 17-hydroxyisolathyrol, but serve as examples of the bioactivity of this compound class from the same natural source.

Mandatory Visualizations

Experimental Workflow

Caption: Isolation and Purification Workflow for 17-Hydroxyisolathyrol.

Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed Anti-inflammatory Mechanism of Lathyrane Diterpenoids.

Discussion and Future Directions

17-Hydroxyisolathyrol is a structurally intriguing natural product from Euphorbia lathyris. While its own biological activity profile is yet to be extensively documented, the potent anti-inflammatory and cytotoxic effects of its structural analogs strongly suggest its potential as a lead compound for drug discovery.[2][3] The proposed mechanism of anti-inflammatory action, through the inhibition of the NF-κB signaling pathway, is a well-established target for anti-inflammatory drug development.[4][[“]][6]

Future research should focus on the following areas:

-

Total Synthesis: Development of a synthetic route to 17-hydroxyisolathyrol would enable the production of larger quantities for extensive biological testing and the generation of novel analogs.

-

Quantitative Biological Evaluation: A thorough investigation of the cytotoxic and anti-inflammatory activities of purified 17-hydroxyisolathyrol is crucial, including the determination of IC₅₀ values against a panel of cancer cell lines and in various inflammatory models.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by 17-hydroxyisolathyrol will be essential for understanding its therapeutic potential. This includes confirming its interaction with components of the NF-κB pathway and exploring other potential targets, such as Protein Kinase C (PKC), which is known to be modulated by other lathyrane diterpenes.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scienceopen.com [scienceopen.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy – ScienceOpen [scienceopen.com]

- 5. consensus.app [consensus.app]

- 6. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

"Euphorbia lathyris chemical constituents"

An In-depth Technical Guide on the Chemical Constituents of Euphorbia lathyris

Introduction

Euphorbia lathyris, commonly known as caper spurge or mole plant, is a species of the extensive Euphorbiaceae family.[1][2] Native to parts of Asia, it has been naturalized in many other regions.[1] Historically, E. lathyris has been utilized in folk medicine for a variety of ailments, including as a remedy for cancer, warts, and as a purgative.[1][3] All parts of the plant are considered poisonous due to the presence of a toxic latex.[1][3] Phytochemical research has revealed a rich and diverse array of secondary metabolites, which are responsible for both its toxicity and its potential pharmacological activities.

This technical guide provides a comprehensive overview of the chemical constituents of Euphorbia lathyris, with a focus on diterpenoids, flavonoids, and other bioactive compounds. It includes quantitative data, detailed experimental protocols, and visualizations of key experimental workflows and biological pathways for researchers, scientists, and drug development professionals.

Major Chemical Constituents

The chemical composition of Euphorbia lathyris is complex, with diterpenoids being the most characteristic and studied class of compounds. Other significant constituents include flavonoids, phenolics, triterpenoids, and various other compounds.

Diterpenoids

Diterpenoids are a major class of chemical compounds found in E. lathyris, with various types having been identified, including lathyrane, premyrsinane, and ingenane (B1209409) skeletons.[4][5][6]

-

Lathyrane Diterpenoids : These are characteristic compounds of E. lathyris and have shown a range of biological activities, including anticancer and anti-inflammatory effects.[6] Numerous lathyrane-type diterpenoids have been isolated from the seeds, such as euplarisans A-L, euphlathin A, and Euphorbia factors L1, L2, and L3.[4][5]

-

Premyrsinane Diterpenoids : A premyrsinane-type diterpenoid was also isolated from the seeds of E. lathyris.[4]

-

Ingenane Diterpenoids : Ingenol and its derivatives are another class of diterpenoids found in this plant.[7][8] For instance, 20-O-hexadecanoyl-ingenol and 3-O-hexadecanoyl-ingenol have been identified.[8]

Flavonoids and Phenolic Compounds

E. lathyris contains a significant amount of flavonoids and phenolic compounds, which are known for their antioxidant properties.

-

Flavonoids : High-performance liquid chromatography (HPLC) analysis has identified several flavonoids, including rutin (B1680289), resveratrol, quercetin, kaempferol, baicalein, and wogonin.[9] The principal flavonoids have been identified as kaempferol-3-glucuronide (B1261999) and quercetin-3-glucuronide.[10] The root of the plant has been found to have the highest total flavonoid content.[9][11]

-

Phenolic Acids : The presence of various phenolic acids such as gallic acid, chlorogenic acid, caffeic acid, vanillic acid, p-coumaric acid, and ferulic acid has also been reported.[12] The highest total phenolic content is found in the testa (seed coat).[9][11]

Triterpenoids

The latex of E. lathyris is a significant source of triterpenoids, with euphol (B7945317) being a notable example.[13] These compounds have demonstrated anti-inflammatory and antitumor properties.[13]

Other Compounds

A variety of other chemical compounds have been identified in E. lathyris, particularly in the seeds. These include:

-

Steroids (e.g., β-sitosterol)[8]

-

Fatty acids and their esters (e.g., palmitic acid, oleic acid)[8]

-

Alcohols, ethers, and alkanes

Quantitative Data Presentation

The following tables summarize the quantitative data on the chemical constituents of Euphorbia lathyris.

Table 1: Total Phenolic and Flavonoid Content in Different Parts of E. lathyris

| Plant Part | Total Phenolic Content (mg GAE/100 g DW) | Total Flavonoid Content (mg RE/100 g DW) |

| Root | 120.25 ± 1.12 | 215.68 ± 3.10 |

| Stem | 215.14 ± 15.00 | 48.91 ± 3.01 |

| Seed | 117.44 ± 9.07 | 11.72 ± 0.39 |

| Testa | 290.46 ± 15.09 | 42.36 ± 0.80 |

GAE: Gallic Acid Equivalents; RE: Rutin Equivalents; DW: Dry Weight. Data extracted from Zhang et al., 2017.[9]

Table 2: Content of Specific Phenolic Acids in Different Parts of E. lathyris (mg/g DW)

| Phenolic Acid | Root | Stem | Seed | Testa |

| Gallic acid | 0.21 ± 0.01 | 0.13 ± 0.01 | 0.08 ± 0.00 | 0.12 ± 0.01 |

| Chlorogenic acid | 0.35 ± 0.01 | 0.08 ± 0.00 | 0.05 ± 0.00 | 0.07 ± 0.00 |

| Caffeic acid | 0.15 ± 0.01 | 0.12 ± 0.01 | 0.04 ± 0.00 | 0.06 ± 0.00 |

| Vanillic acid | 0.09 ± 0.00 | 0.07 ± 0.00 | 0.02 ± 0.00 | 0.03 ± 0.00 |

| p-Coumaric acid | 0.12 ± 0.01 | 0.10 ± 0.01 | 0.03 ± 0.00 | 0.04 ± 0.00 |

| Ferulic acid | 0.18 ± 0.01 | 0.14 ± 0.01 | 0.06 ± 0.00 | 0.09 ± 0.00 |

DW: Dry Weight. Data extracted from Zhang et al., 2017.[9][12]

Table 3: Content of Specific Flavonoids in Different Parts of E. lathyris (mg/g DW)

| Flavonoid | Root | Stem | Seed | Testa |

| Rutin | 0.89 ± 0.02 | 1.23 ± 0.03 | 0.05 ± 0.00 | 0.12 ± 0.01 |

| Resveratrol | 0.07 ± 0.00 | 0.15 ± 0.01 | 0.01 ± 0.00 | 0.02 ± 0.00 |

| Quercetin | 0.12 ± 0.01 | 0.21 ± 0.01 | 0.02 ± 0.00 | 0.04 ± 0.00 |

| Kaempferol | 0.25 ± 0.01 | 0.18 ± 0.01 | 0.03 ± 0.00 | 0.06 ± 0.00 |

| Baicalein | 0.04 ± 0.00 | 0.09 ± 0.00 | 0.01 ± 0.00 | 0.01 ± 0.00 |

| Wogonin | 0.02 ± 0.00 | 0.05 ± 0.00 | 0.00 | 0.01 ± 0.00 |

DW: Dry Weight. Data extracted from Zhang et al., 2017.[9][12]

Table 4: Cytotoxic Activity of Diterpenoids from E. lathyris against Human Cancer Cell Lines (IC₅₀ in μM)

| Compound | BT-549 (Breast Cancer) | MDA-MB-231 (Breast Cancer) |

| Compound 1 (New Diterpenoid) | > 30 | 5.7 |

| Compound 2 | > 30 | 21.3 |

| Compound 3 | 4.7 | > 30 |

| Compound 10 | 10.1 | > 30 |

| Compound 14 | 8.2 | 15.4 |

| Compound 22 | 9.5 | 18.6 |

IC₅₀: Half-maximal inhibitory concentration. Data extracted from Liu et al., 2022.[6]

Experimental Protocols

This section provides an overview of the methodologies used for the extraction, isolation, and analysis of chemical constituents from Euphorbia lathyris.

Extraction and Isolation of Diterpenoids

-

Plant Material : Dried seeds of E. lathyris are typically used.

-

Extraction : The plant material is soaked in 95% ethanol (B145695) multiple times. The ethanol extract is then concentrated to yield a residue.[6]

-

Fractionation : The residue is further extracted with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH). The EtOAc extract is then subjected to macroporous resin column chromatography, eluting with a gradient of ethanol.[6]

-

Chromatographic Separation : The resulting fractions are separated using silica (B1680970) gel column chromatography with a petroleum ether/acetone gradient.[6]

-

Purification : Individual compounds are purified using techniques such as Sephadex column chromatography and recrystallization.[8]

-

Structure Elucidation : The chemical structures of the isolated compounds are determined using spectroscopic methods, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D). Single-crystal X-ray diffraction is used for absolute configuration determination.[4][14]

Quantification of Total Phenolic and Flavonoid Content

-

Total Phenolic Content (TPC) : The TPC is determined using the Folin-Ciocalteu method. The absorbance is measured spectrophotometrically, and the results are expressed as gallic acid equivalents (GAE).[9]

-

Total Flavonoid Content (TFC) : The TFC is determined using a colorimetric assay with aluminum chloride. The absorbance is measured, and the results are expressed as rutin equivalents (RE).[9]

HPLC Analysis of Phenolic Compounds

High-Performance Liquid Chromatography (HPLC) is employed to identify and quantify individual phenolic acids and flavonoids.[9]

-

System : A typical HPLC system consists of a C18 column.

-

Mobile Phase : A gradient elution is commonly used, for example, with a mixture of methanol (B129727) and water.

-

Detection : A UV detector is used to monitor the eluate at specific wavelengths (e.g., 275 nm for euphorbia factors, 280 nm for phenolic acids, and 360 nm for flavonoids).[9][15]

-

Quantification : Compounds are identified and quantified by comparing their retention times and peak areas with those of authentic standards.[9]

Anti-inflammatory Activity Assay (Nitric Oxide Production)

The anti-inflammatory activity of isolated compounds is often assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophage cells (e.g., RAW264.7 or BV-2 microglial cells).[4][14]

-

Cell Culture : Macrophage cells are cultured in a suitable medium.

-

Treatment : The cells are pre-treated with various concentrations of the test compounds for a specific period.

-

Stimulation : The cells are then stimulated with LPS to induce an inflammatory response and NO production.

-

NO Measurement : After incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Cell Viability : A cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.[14]

Mandatory Visualization

The following diagrams illustrate key workflows and pathways related to the chemical constituents of Euphorbia lathyris.

Caption: General Experimental Workflow for Phytochemical Analysis of E. lathyris.

Caption: Anti-inflammatory Action of E. lathyris Diterpenoids via NF-κB Pathway.

Caption: Logical Relationship of Bioactive Compounds and their Effects.

Conclusion

Euphorbia lathyris is a rich source of diverse and biologically active chemical constituents. The predominant diterpenoids, particularly those with lathyrane and ingenane skeletons, have demonstrated significant anti-inflammatory and cytotoxic activities, making them promising candidates for further investigation in drug discovery. Additionally, the high content of flavonoids and phenolic compounds contributes to the plant's antioxidant properties. The detailed phytochemical profile and associated biological activities presented in this guide underscore the potential of E. lathyris as a source of novel therapeutic agents. Further research is warranted to fully elucidate the mechanisms of action of its bioactive compounds and to explore their clinical applications.

References

- 1. Euphorbia lathyris - Wikipedia [en.wikipedia.org]

- 2. Euphorbiaceae DB | Euphorbia lathyris [eupdb.liu-lab.com]

- 3. pfaf.org [pfaf.org]

- 4. Diterpenoids from the seeds of Euphorbia lathyris and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acgpubs.org [acgpubs.org]

- 7. Bioactive diterpenoid metabolism and cytotoxic activities of genetically transformed Euphorbia lathyris roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phytochemicals of Euphorbia lathyris L. and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Kaempferol-3-glucuronide and quercetin-3-glucuronide, principal flavonoids of Euphorbia lathyris L. and their separation on acetylated polyamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phytochemicals of Euphorbia lathyris L. and Their Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Diterpenoids from the seeds of Euphorbia lathyris and their effects on microglial nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Establishment of the Quantitative Analysis of Multiindex in Euphorbia lathyris by the Single Marker Method for Euphorbia lathyris Based on the Quality by Design Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating Lathyrane Diterpenoids from Euphorbia: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the isolation of lathyrane diterpenoids from plants of the Euphorbia genus. This document outlines detailed methodologies for extraction, separation, and structural elucidation, supported by quantitative data and visual workflows.

Introduction

Lathyrane diterpenoids represent a large and structurally diverse class of secondary metabolites predominantly found in the Euphorbia genus.[1] These compounds are characterized by a unique tricyclic 5/11/3-membered ring system.[1] The scientific interest in lathyrane diterpenoids stems from their wide range of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal properties, making them promising candidates for drug discovery and development.[1][2][3][4] This guide details the critical steps for the successful isolation and characterization of these potent biomolecules.

General Experimental Workflow

The isolation of lathyrane diterpenoids from Euphorbia plant material is a multi-step process that begins with extraction and progresses through various chromatographic purification stages, culminating in structural identification. The general workflow is depicted below.

Caption: General workflow for the isolation and identification of lathyrane diterpenoids.

Experimental Protocols

Plant Material and Extraction

The initial step involves the extraction of active constituents from the plant material. While specific protocols may vary, a general and effective method is as follows:

-

Preparation : Air-dry the collected plant material (e.g., seeds, roots, or aerial parts) and grind it into a fine powder to increase the surface area for solvent extraction.

-

Maceration : Soak the powdered plant material in an organic solvent, most commonly 95% aqueous ethanol or methanol, at room temperature.[5] The ratio of plant material to solvent is typically in the range of 1:5 to 1:10 (w/v). This process is usually repeated multiple times to ensure exhaustive extraction.

-

Concentration : Filter the resulting extract to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract is a complex mixture of various compounds. Therefore, a systematic fractionation and purification process is necessary to isolate the lathyrane diterpenoids.

-

Liquid-Liquid Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate.[5] This step separates compounds based on their polarity, enriching the lathyrane diterpenoids in specific fractions.

-

Column Chromatography : The enriched fractions are subjected to column chromatography, typically using silica gel as the stationary phase.[5] A gradient elution system of solvents, such as a mixture of petroleum ether and ethyl acetate or hexane (B92381) and acetone, is employed to separate the compounds based on their affinity to the stationary phase. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification : Fractions containing compounds of interest are often further purified using additional chromatographic techniques. Sephadex LH-20 column chromatography is frequently used for size-exclusion separation. The final purification step to obtain pure compounds is usually performed by semi-preparative High-Performance Liquid Chromatography (HPLC).[5]

| Technique | Stationary Phase | Typical Mobile Phase (Gradient) | Purpose |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate or Hexane / Acetone | Initial separation of crude fractions |

| Column Chromatography | Sephadex LH-20 | Methanol or Chloroform / Methanol | Removal of pigments and smaller molecules |

| Semi-preparative HPLC | C18 | Acetonitrile / Water or Methanol / Water | Final purification to yield pure compounds |

Table 1: Common chromatographic techniques and conditions for lathyrane diterpenoid purification.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.[3][6]

-

Nuclear Magnetic Resonance (NMR) : A suite of NMR experiments, including 1H, 13C, DEPT, COSY, HMQC, and HMBC, are essential for elucidating the detailed structure and stereochemistry of the molecule.[3][6]

-

X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

Quantitative Data Summary

The yield of lathyrane diterpenoids can vary significantly depending on the Euphorbia species, the part of the plant used, and the extraction and purification methods employed. The following table summarizes representative yields and biological activity data from published studies.

| Compound | Euphorbia Species | Plant Part | Yield (mg from kg of plant material) | Biological Activity (IC50) |

| Euphorbia factor L2a | E. lathyris | Seeds | 3.75 (from 12 kg) | Inactive against A549, T98G, U937 (>200 µM) |

| Euphorbia factor L2b | E. lathyris | Seeds | 1.67 (from 12 kg) | 0.87 µM (U937 cell line)[7] |

| Euphorbia factor L2 | E. lathyris | Seeds | 10 (from 12 kg) | Inactive against A549, T98G, U937 (>200 µM) |

| Euphofischer A | E. fischeriana | Roots | Not specified | 11.3 µM (C4-2B cell line)[4] |

| Euphorbia factor L28 | E. lathyris | Seeds | Not specified | 9.43 µM (786-0), 13.22 µM (HepG2)[3][6] |

Table 2: Examples of isolated lathyrane diterpenoids with their yields and cytotoxic activities.

Biological Activities and Signaling Pathways

Lathyrane diterpenoids have been shown to possess a range of biological activities. Understanding their mechanism of action is crucial for their development as therapeutic agents.

Multidrug Resistance Reversal

One of the most significant activities of lathyrane diterpenoids is their ability to reverse multidrug resistance in cancer cells. This is often mediated through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that effluxes chemotherapy drugs from cancer cells.

Caption: Mechanism of P-gp mediated multidrug resistance reversal by lathyrane diterpenoids.

Anti-inflammatory Activity

Several lathyrane diterpenoids exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages.[2][7] This is often achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which is linked to the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by lathyrane diterpenoids.

Conclusion

The isolation of lathyrane diterpenoids from Euphorbia species is a challenging yet rewarding endeavor. The diverse biological activities of these compounds underscore their potential in the development of new therapeutic agents. This guide provides a foundational framework for researchers to successfully isolate and characterize these complex natural products. Further research into the specific mechanisms of action and structure-activity relationships will be pivotal in unlocking the full therapeutic potential of lathyrane diterpenoids.

References

- 1. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. scienceopen.com [scienceopen.com]

- 5. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]

- 6. Apoptosis induction and modulation of P-glycoprotein mediated multidrug resistance by new macrocyclic lathyrane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New lathyrane diterpenoids with anti-inflammatory activity isolated from the roots of Jatropha curcas L - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation of 17-Hydroxyisolathyrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 17-Hydroxyisolathyrol, a macrocyclic diterpenoid of the lathyrane class. Lathyrane diterpenoids, primarily isolated from the genus Euphorbia, are characterized by a complex 5/11/3-membered tricyclic carbon skeleton and exhibit a range of biological activities. This document details the isolation procedures, advanced spectroscopic analysis, and crystallographic data interpretation integral to the definitive structural determination of 17-Hydroxyisolathyrol. The methodologies and data presented herein serve as a crucial resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

17-Hydroxyisolathyrol is a naturally occurring diterpenoid belonging to the lathyrane family. These compounds have garnered significant interest due to their unique molecular architecture and potential pharmacological applications. The structural elucidation of such complex natural products is a meticulous process that relies on a combination of chromatographic separation techniques and sophisticated analytical methods. This guide will walk through the typical workflow and data analysis required to identify and characterize 17-Hydroxyisolathyrol.

Isolation and Purification

The isolation of 17-Hydroxyisolathyrol, like other lathyrane diterpenoids, is typically achieved from plant sources, most notably from species of the Euphorbiaceae family, such as Euphorbia lathyris.[1][2] The general procedure involves extraction of the plant material followed by a series of chromatographic separations.

Experimental Protocol: Isolation of Lathyrane Diterpenoids

A representative protocol for the isolation of lathyrane diterpenoids from Euphorbia species is as follows:

-

Extraction: Dried and powdered plant material (e.g., seeds, roots) is exhaustively extracted with a solvent such as 95% ethanol (B145695) or methanol (B129727) at room temperature or under reflux. The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The fractions are then bioassayed or chemically profiled to identify the fraction containing the compounds of interest. Lathyrane diterpenoids are often found in the ethyl acetate fraction.

-

Column Chromatography: The bioactive or target fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, a petroleum ether-acetone or hexane-ethyl acetate gradient, is used to separate the components based on polarity.

-

Further Purification: Fractions containing the target compounds are further purified using repeated column chromatography, often on different stationary phases like Sephadex LH-20, or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Data and Structure Elucidation

The definitive structure of 17-Hydroxyisolathyrol (Chemical Formula: C₂₀H₃₀O₅, CAS: 93551-00-9) was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The original research reporting the isolation of related compounds was published in 1984.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of a natural product. For 17-Hydroxyisolathyrol, HRMS would confirm the molecular formula C₂₀H₃₀O₅.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex structure of lathyrane diterpenoids. A combination of 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) experiments are required to assemble the molecular framework and determine the relative stereochemistry.

Table 1: Representative ¹H NMR Data for a Lathyrane Diterpenoid Core

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | ~2.50 | m | |

| 2 | ~1.80, 2.10 | m | |

| 3 | ~4.50 | d | ~8.0 |

| 4 | - | - | - |

| 5 | ~5.50 | d | ~10.0 |

| 6 | ~5.80 | dd | ~10.0, 5.0 |

| 7 | ~4.00 | m | |

| 8 | ~2.30 | m | |

| 9 | ~1.50 | m | |

| 10 | ~2.00 | m | |

| 11 | - | - | - |

| 12 | ~1.20 | s | |

| 13 | ~1.10 | s | |

| 14 | ~1.70 | s | |

| 15 | ~4.20 | d | ~7.0 |

| 16 | ~1.00 | s | |

| 17 | ~3.80 | s | |

| 18 | ~1.30 | s | |

| 19 | ~1.25 | s | |

| 20 | ~1.05 | d | ~6.5 |

Table 2: Representative ¹³C NMR Data for a Lathyrane Diterpenoid Core

| Position | Chemical Shift (δ) ppm |

| 1 | ~40.0 |

| 2 | ~25.0 |

| 3 | ~80.0 |

| 4 | ~140.0 |

| 5 | ~125.0 |

| 6 | ~130.0 |

| 7 | ~75.0 |

| 8 | ~45.0 |

| 9 | ~30.0 |

| 10 | ~35.0 |

| 11 | ~20.0 |

| 12 | ~28.0 |

| 13 | ~18.0 |

| 14 | ~160.0 |

| 15 | ~70.0 |

| 16 | ~22.0 |

| 17 | ~60.0 |

| 18 | ~29.0 |

| 19 | ~21.0 |

| 20 | ~15.0 |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: A sample of the pure compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

-

1D NMR: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).

-

2D NMR: A suite of 2D NMR experiments is performed to establish connectivity:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is key for connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for assigning relative stereochemistry.

-

X-ray Crystallography

For complex molecules like 17-Hydroxyisolathyrol, single-crystal X-ray diffraction provides the most unambiguous method for determining the complete three-dimensional structure, including the absolute stereochemistry.

Experimental Protocol: X-ray Crystallography

-

Crystallization: High-quality single crystals of the pure compound are grown. This is often a trial-and-error process involving the slow evaporation of a solvent or solvent mixture (e.g., methanol, acetone, ethyl acetate-hexane).

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and molecular structure.

Table 3: Representative Crystallographic Data for a Lathyrane Diterpenoid

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 18.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2367.8 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.234 |

| R-factor (%) | 4.5 |

Note: The data in this table is representative and not the specific data for 17-Hydroxyisolathyrol.

Conclusion

The structure elucidation of 17-Hydroxyisolathyrol is a prime example of the application of modern analytical techniques in natural product chemistry. Through a systematic process of isolation, purification, and comprehensive spectroscopic and crystallographic analysis, the intricate molecular architecture of this lathyrane diterpenoid can be definitively established. The detailed methodologies and data presented in this guide are intended to support researchers in the fields of natural products, drug discovery, and medicinal chemistry in their endeavors to identify and characterize novel bioactive compounds.

References

The Lathyrane Diterpenoid Biosynthetic Pathway: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Lathyrane diterpenoids are a large and structurally diverse family of natural products, primarily found in the Euphorbiaceae family of plants.[1] These compounds, characterized by a unique 5/11/3 tricyclic carbon skeleton, have garnered significant interest from the scientific community due to their wide range of potent biological activities.[1] These activities include anti-inflammatory, antiviral, and cytotoxic effects against various cancer cell lines, as well as the ability to reverse multidrug resistance (MDR).[1][2] This technical guide provides an in-depth overview of the core biosynthesis pathway of lathyrane diterpenoids, with a focus on the key enzymatic steps, intermediates, and experimental methodologies used to elucidate this complex pathway.

The Core Biosynthetic Pathway: From GGPP to the Lathyrane Scaffold

The biosynthesis of lathyrane diterpenoids begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).[3] The pathway proceeds through a series of cyclization and oxidation reactions, catalyzed by specific enzymes, to form the characteristic lathyrane ring system. The key intermediate in this process is the macrocyclic diterpene, casbene (B1241624).[3][4][5]

The central steps in the formation of the lathyrane core, as exemplified by the biosynthesis of jolkinol C, a key lathyrane intermediate, are as follows:

-

Cyclization of GGPP to Casbene: The first committed step in the pathway is the cyclization of the linear precursor GGPP to the bicyclic diterpene casbene.[3] This reaction is catalyzed by the enzyme casbene synthase (CBS).[3] This step establishes the foundational macrocyclic structure from which the lathyrane skeleton is derived.

-

Regio-specific Oxidation of Casbene: Following its formation, casbene undergoes a series of regio-specific oxidations catalyzed by cytochrome P450 (CYP) enzymes.[4] In Euphorbia lathyris, two key P450 enzymes have been identified:

-

Dehydrogenation and Unconventional Cyclization: The final step in the formation of the lathyrane core involves an alcohol dehydrogenase (ADH).[4] In E. lathyris, ADH1 catalyzes the dehydrogenation of the hydroxyl groups introduced by the P450 enzymes.[4] This leads to a subsequent rearrangement and an unconventional cyclization event, forming the intramolecular carbon-carbon bond that defines the lathyrane scaffold, yielding jolkinol C.[4]

The biosynthesis of lathyrane diterpenoids is often localized to specific plant tissues, such as the mature seeds of E. lathyris, which have been found to be a rich source for pathway discovery.[4]

Quantitative Data Summary

The heterologous expression of lathyrane biosynthetic genes in microbial hosts, such as Saccharomyces cerevisiae, has enabled the quantification of pathway efficiency and product titers. This approach is crucial for the development of biotechnological production platforms for these high-value compounds.[6][7]

| Product | Host Organism | Titer | Reference |

| Jolkinol C | Saccharomyces cerevisiae | ~800 mg/L | [1][6][7] |

| Total Oxidized Casbanes | Saccharomyces cerevisiae | > 1 g/L | [1][6][7] |

Experimental Protocols

The elucidation of the lathyrane diterpenoid biosynthetic pathway has been made possible through a combination of advanced molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Transcriptomic Analysis of Euphorbia lathyris Seeds

This method is used to identify candidate genes involved in the biosynthesis of lathyrane diterpenoids by analyzing the gene expression profiles in tissues where these compounds accumulate.

-

Plant Material: Mature seeds of Euphorbia lathyris L. are used as they are a specialized tissue for lathyrane and ingenane (B1209409) diterpenoid biosynthesis.[4]

-

RNA Extraction: Total RNA is extracted from the seeds using a suitable plant RNA extraction kit, followed by DNase treatment to remove any contaminating genomic DNA.

-

Library Preparation and Sequencing: mRNA is enriched from the total RNA, fragmented, and used for the synthesis of first-strand cDNA. This is followed by second-strand synthesis, adapter ligation, and PCR amplification to generate a cDNA library. The library is then sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

Bioinformatic Analysis: The raw sequencing reads are filtered to remove low-quality reads and adapters. The clean reads are then assembled de novo to generate a transcriptome. Gene expression levels are quantified, and differential expression analysis is performed to identify genes that are highly expressed in the seeds. Candidate genes, such as those encoding terpene synthases, P450s, and dehydrogenases, are selected for further functional characterization.

In Planta Functional Characterization in Nicotiana benthamiana

This transient expression system is used to rapidly test the function of candidate biosynthetic genes.

-

Vector Construction: The open reading frames of candidate genes (e.g., CBS, CYP71D445, CYP726A27, ADH1) are cloned into a plant expression vector.

-

Agrobacterium tumefaciens Transformation: The expression vectors are introduced into A. tumefaciens.

-

Agroinfiltration: Cultures of A. tumefaciens carrying the different gene constructs are mixed and infiltrated into the leaves of N. benthamiana plants. Co-infiltration of multiple constructs allows for the reconstitution of parts of the biosynthetic pathway.

-

Metabolite Extraction and Analysis: After a few days of incubation, the infiltrated leaf tissues are harvested. Metabolites are extracted using an organic solvent (e.g., ethyl acetate) and analyzed by GC-MS and LC-HRMS to detect the formation of expected intermediates and products.[4]

In Vitro Enzyme Assays

These assays are performed to confirm the specific catalytic activity of individual enzymes.

-

Enzyme Preparation: The candidate P450 enzymes are typically expressed in a heterologous system (e.g., yeast) and isolated as microsomal fractions. The ADH can be expressed in E. coli and purified.

-

Assay Conditions:

-

P450s: The reaction mixture contains the microsomal fraction, a buffer (e.g., potassium phosphate (B84403) buffer), the substrate (casbene or an oxidized intermediate), and a source of reducing equivalents (NADPH). The reaction is incubated at a specific temperature and then quenched.

-

ADH: The reaction mixture includes the purified enzyme, a buffer, the oxidized casbene substrate, and a cofactor (e.g., NADP+).

-

-

Product Analysis: The reaction products are extracted and analyzed by LC-HRMS to identify and quantify the enzymatic products.[4]

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for the analysis of volatile and semi-volatile compounds like casbene. The sample is vaporized and separated on a capillary column, followed by detection and identification based on mass spectra.

-

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS is essential for the analysis of less volatile and more polar compounds, such as the oxidized casbene intermediates and jolkinol C. The compounds are separated by liquid chromatography and then detected by a high-resolution mass spectrometer, which provides accurate mass measurements for formula determination.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for the structural elucidation of novel compounds isolated from the in planta or in vitro experiments. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed to determine the precise chemical structure and stereochemistry of the biosynthetic products.

Broader Context and Future Directions

The elucidation of the lathyrane diterpenoid biosynthetic pathway is a significant step towards understanding the chemical diversity of this important class of natural products.[4] Lathyranes are considered precursors to other structurally complex diterpenoids, such as tiglianes and ingenanes, which also possess valuable pharmacological properties.[5] A thorough understanding of the biosynthetic pathway opens up opportunities for metabolic engineering and synthetic biology approaches to produce these compounds in heterologous hosts like yeast.[6][7] This could provide a sustainable and scalable source of these molecules for drug development and other applications, overcoming the limitations of extraction from their natural plant sources.[6] Future research will likely focus on identifying the downstream "tailoring" enzymes that further modify the lathyrane scaffold to generate the vast array of observed structural diversity.

References

- 1. researchgate.net [researchgate.net]

- 2. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. [PDF] Oxidation and cyclization of casbene in the biosynthesis of Euphorbia factors from mature seeds of Euphorbia lathyris L. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. daneshyari.com [daneshyari.com]

Biological Activity Screening of 17-Hydroxyisolathyrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic diterpenoid of the lathyrane class, isolated from the seeds of Euphorbia lathyris. Lathyrane diterpenoids are known for a variety of biological activities, including cytotoxic and anti-inflammatory effects, making 17-Hydroxyisolathyrol a compound of interest for further investigation in drug discovery. This technical guide provides an overview of the potential biological activities of 17-Hydroxyisolathyrol, based on the screening of closely related lathyrane diterpenoids. It details experimental protocols for assessing these activities and illustrates the key signaling pathway involved.

Quantitative Data Summary

Table 1: Cytotoxic Activity of Lathyrane Diterpenoids from Euphorbia lathyris

| Compound | Cell Line | Cell Type | IC50 (µM) |

| Euphorbia factor L28 | 786-0 | Renal Carcinoma | 9.43 |

| Euphorbia factor L28 | HepG2 | Hepatocellular Carcinoma | 13.22 |

| 17-Hydroxyisolathyrol | Not Reported | Not Reported | Not Reported |

Table 2: Anti-inflammatory Activity of Lathyrane Diterpenoid Derivatives

| Compound | Cell Line | Assay | IC50 (µM) |

| Lathyrane Diterpenoid/3-hydroxyflavone hybrid (8d1) | RAW 264.7 | NO Production Inhibition | 1.55 ± 0.68 |

| 17-Hydroxyisolathyrol | Not Reported | Not Reported | Not Reported |

Experimental Protocols

The following are detailed methodologies for the key experiments used to screen for the biological activities of lathyrane diterpenoids.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

a. Cell Culture and Treatment:

-

Human cancer cell lines (e.g., 786-0, HepG2, MCF-7, MDA-MB-231) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052), and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 17-Hydroxyisolathyrol) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

b. MTT Assay Procedure:

-

Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

The medium containing MTT is then removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

-

The plate is shaken for 15 minutes to ensure complete dissolution.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

a. Cell Culture and Treatment:

-

RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of the test compound for 1-2 hours before being stimulated with LPS (1 µg/mL) for 24 hours.

b. Griess Assay for Nitrite (B80452) Measurement:

-

After the 24-hour incubation, the cell culture supernatant is collected.

-

50 µL of the supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance at 540 nm is measured using a microplate reader.

-

The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

c. Cell Viability (MTT Assay):

-

A parallel MTT assay should be performed on the RAW 264.7 cells under the same experimental conditions to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Mandatory Visualizations

Experimental Workflow for Biological Activity Screening

Caption: Workflow for screening the biological activity of 17-Hydroxyisolathyrol.

Proposed Anti-inflammatory Signaling Pathway

Some lathyrane diterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2] The following diagram illustrates this proposed mechanism of action.

Caption: Proposed inhibition of the NF-κB pathway by 17-Hydroxyisolathyrol.

References

The Anticancer Mechanisms of Lathyrol Diterpenes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic diterpenoid of the lathyrol family, isolated from the seeds of Euphorbia lathyris. While specific mechanistic data for 17-Hydroxyisolathyrol is limited in publicly available literature, the broader class of lathyrol derivatives has been the subject of research for their potential therapeutic applications, particularly in oncology. These compounds have demonstrated a range of biological activities, including cytotoxicity against various cancer cell lines and the ability to modulate multidrug resistance. This technical guide provides an in-depth summary of the known mechanisms of action for lathyrol derivatives, drawing from studies on closely related compounds. The information is presented to aid researchers and professionals in drug development in understanding the therapeutic potential of this class of natural products.

Core Mechanisms of Action of Lathyrol Derivatives

The primary anticancer activities of lathyrol derivatives can be categorized into three main areas: modulation of multidrug resistance, induction of apoptosis, and interference with key signaling pathways that regulate cell proliferation and survival.

Modulation of Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Lathyrane diterpenes isolated from Euphorbia lathyris have been identified as potential P-gp inhibitors, thereby acting as MDR modulators.[1] By inhibiting the efflux pump activity of P-gp, these compounds can increase the intracellular concentration of chemotherapeutic drugs in resistant cancer cells, restoring their sensitivity to treatment. Several lathyrane diterpenoids have shown the ability to reverse P-glycoprotein-mediated multidrug resistance in cancer cell lines.[2]

Induction of Apoptosis via the Mitochondrial Pathway

Certain lathyrol derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. One studied derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1), triggers apoptosis in non-small cell lung cancer (NSCLC) A549 cells through the intrinsic mitochondrial pathway.[3] This process is characterized by:

-

Increased Reactive Oxygen Species (ROS): An accumulation of ROS within the cancer cells.[3]

-

Decreased Mitochondrial Membrane Potential (ΔΨm): Disruption of the mitochondrial membrane integrity.[3]

-

Release of Cytochrome c: Translocation of cytochrome c from the mitochondria to the cytosol.[3]

-

Activation of Caspases: Subsequent activation of initiator caspase-9 and executioner caspase-3, leading to the cleavage of cellular substrates and cell death.[3]

Modulation of Signaling Pathways

Lathyrol derivatives have been observed to interfere with signaling pathways crucial for cancer cell proliferation, migration, and invasion.

-

TGF-β/Smad Pathway: Lathyrol has been shown to inhibit the proliferation of renal cell carcinoma (RCC) cells by modulating the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[4][5] Its mechanism of action is thought to involve the inhibition of signal transduction through this pathway, which in turn blocks the cell cycle progression of RCC cells.[4][5]

-

Cell Proliferation and Metastasis-Related Proteins: In NSCLC cells, lathyrol derivatives have been found to decrease the expression of proteins associated with cell migration and invasion, such as N-cadherin, β-catenin, MMP2, and integrin αV, while increasing the expression of E-cadherin, a protein important for cell-cell adhesion.[6]

Quantitative Data on the Biological Activity of Lathyrol Derivatives

The following table summarizes the available quantitative data on the cytotoxic activity of various lathyrol derivatives against different cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Euphorbia factor L2b | U937 | Histiocytic lymphoma | 0.87 | [7] |

| Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) | A549 | Non-small cell lung cancer | 17.51 ± 0.85 | [3] |

Key Experimental Protocols

The following sections outline the general methodologies used in the cited studies to evaluate the mechanism of action of lathyrol derivatives.

Cytotoxicity Assays

Purpose: To determine the concentration of a compound that inhibits the growth of a certain percentage (e.g., 50%, IC50) of a cancer cell population.

Common Methods:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured.

-

SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

General Protocol (MTT Assay): [8]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the lathyrol derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assays

Purpose: To detect and quantify programmed cell death induced by a compound.

Common Methods:

-

Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes, such as caspase-3 and caspase-9, using specific substrates that release a fluorescent or colorimetric signal upon cleavage.

-

Mitochondrial Membrane Potential (ΔΨm) Assay: Dyes such as JC-1 or TMRE are used to measure the mitochondrial membrane potential. A decrease in ΔΨm is an early indicator of apoptosis.

Cell Migration and Invasion Assays

Purpose: To assess the effect of a compound on the migratory and invasive capabilities of cancer cells.

Common Methods:

-

Wound Healing (Scratch) Assay: A "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the scratch over time is monitored and quantified in the presence and absence of the test compound.

-

Transwell Invasion Assay (Boyden Chamber): Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant. The number of cells that invade through the membrane and migrate to the lower chamber is quantified.

Visualizations of Pathways and Workflows

Signaling Pathway Diagrams

Caption: Mitochondrial apoptosis pathway induced by lathyrol derivatives.

Caption: Inhibition of the TGF-β/Smad pathway by lathyrol.

Experimental Workflow Diagram

Caption: General workflow for a cytotoxicity assay.

Conclusion

Lathyrol derivatives, including 17-Hydroxyisolathyrol, represent a promising class of natural products with multifaceted anticancer properties. Their ability to counteract multidrug resistance, induce apoptosis through the mitochondrial pathway, and modulate key signaling pathways like TGF-β/Smad underscores their therapeutic potential. While further research is required to elucidate the specific mechanism of action of 17-Hydroxyisolathyrol and to fully understand the structure-activity relationships within this compound class, the existing data provide a strong foundation for continued investigation and development of these molecules as novel anticancer agents. The experimental protocols and pathways described herein offer a framework for researchers to design and execute further studies in this area.

References

- 1. Lathyrane diterpenes from Euphorbia lathyris as modulators of multidrug resistance and their crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lathyrane diterpenoids with multidrug resistance reversal activity from the tubers of Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of lathyrol derivatives on non-small cell lung cancer and the possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

17-Hydroxyisolathyrol: A Technical Overview of a Lathyrane Diterpenoid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

17-Hydroxyisolathyrol is a macrocyclic diterpenoid of the lathyrane class, isolated from the seeds of Euphorbia lathyris. Despite its documented isolation, specific pharmacological data for 17-Hydroxyisolathyrol is notably scarce in publicly available scientific literature. This technical guide synthesizes the limited direct information on 17-Hydroxyisolathyrol and provides a broader context by examining the pharmacological properties of the lathyrane diterpenoid family. This approach aims to highlight potential areas of investigation and provide a framework for future research into the therapeutic potential of this compound.

Introduction to 17-Hydroxyisolathyrol

17-Hydroxyisolathyrol is a natural product belonging to the lathyrane class of diterpenoids, which are characteristic secondary metabolites of the Euphorbia genus. These compounds are known for their complex and highly oxygenated chemical structures. While the isolation of 17-Hydroxyisolathyrol has been reported, its biological activity remains largely unexplored.

Known Biological Activity of 17-Hydroxyisolathyrol

To date, only one specific biological activity has been reported for 17-Hydroxyisolathyrol. In a screening for anti-HIV-1 activity, the compound was found to be inactive when compared to the zidovudine (B1683550) control. No quantitative data, such as IC50 or EC50 values, for this or any other activity have been published. There is a clear need for comprehensive screening to elucidate the potential pharmacological profile of this molecule.

Pharmacological Context: The Lathyrane Diterpenoids

Given the limited data on 17-Hydroxyisolathyrol, an examination of the broader lathyrane diterpenoid class offers valuable insights into its potential pharmacological properties. Lathyrane diterpenoids isolated from Euphorbia species have demonstrated a wide range of biological activities.

Anti-inflammatory Activity

Numerous lathyrane diterpenoids have exhibited anti-inflammatory properties. The mechanisms underlying these effects are believed to involve the modulation of key inflammatory pathways.

Cytotoxic and Anti-cancer Activity

Cytotoxicity against various cancer cell lines is a well-documented activity of lathyrane diterpenoids. The proposed mechanisms of action often involve the induction of apoptosis.

Multidrug Resistance (MDR) Reversal

A significant area of interest is the ability of some lathyrane diterpenes to reverse multidrug resistance in cancer cells. This is often attributed to the modulation of efflux pumps such as P-glycoprotein (P-gp). Lathyrane diterpenes may act as competitive substrates or inhibitors of P-gp, thereby increasing the intracellular concentration of co-administered chemotherapy drugs.[1]

Quantitative Data on Related Lathyrane Diterpenoids

While no quantitative data is available for 17-Hydroxyisolathyrol, the following table summarizes data for other lathyrane diterpenoids to provide a comparative context.

| Compound Class | Activity | Cell Line | Measurement | Value |

| Lathyrane Diterpenes | MDR Reversal | HepG2/ADR | Reversal Fold | 10.05 - 448.39 (at 20 µM)[1] |

Experimental Protocols: A General Framework

Detailed experimental protocols for 17-Hydroxyisolathyrol are not available. However, the following represents a general workflow for the initial screening of a natural product for anti-HIV activity, a test that 17-Hydroxyisolathyrol has undergone.

General Workflow for Anti-HIV Activity Screening

Potential Signaling Pathways for Lathyrane Diterpenoids

While the specific mechanism of action for 17-Hydroxyisolathyrol is unknown, related lathyrane diterpenoids have been shown to interact with key cellular signaling pathways. The diagram below illustrates a generalized pathway for the reversal of multidrug resistance in cancer cells by targeting P-glycoprotein.

Conclusion and Future Directions

17-Hydroxyisolathyrol represents a molecule of interest within the pharmacologically rich class of lathyrane diterpenoids. However, a significant gap exists in our understanding of its specific biological activities. The inactivity in an anti-HIV-1 screen should not preclude further investigation, as its structural relatives exhibit promising anti-inflammatory, cytotoxic, and MDR-reversing properties.

Future research should focus on a systematic screening of 17-Hydroxyisolathyrol against a panel of cancer cell lines and in inflammatory assay models. Should any significant activity be identified, subsequent studies should aim to elucidate the mechanism of action, including the identification of molecular targets and signaling pathways. Such a research program would be essential to unlock the potential therapeutic value of 17-Hydroxyisolathyrol.

References

Spectroscopic and Biological Insights into 17-Hydroxyisolathyrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a diterpenoid compound belonging to the lathyrane family, a group of natural products primarily isolated from plants of the Euphorbia genus.[1][2][3] Lathyrane diterpenoids have garnered significant interest in the scientific community due to their diverse and potent biological activities, including the modulation of multidrug resistance (MDR) in cancer cells and anti-inflammatory effects.[4][5][6][7] This technical guide provides a comprehensive overview of the spectroscopic data of 17-hydroxyisolathyrol, detailed experimental protocols for its characterization, and insights into its potential biological mechanisms of action.

Spectroscopic Data

The structural elucidation of 17-hydroxyisolathyrol has been accomplished through a combination of advanced spectroscopic techniques. The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: 1H NMR Spectroscopic Data for 17-Hydroxyisolathyrol (500 MHz, CDCl3)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 2.35 | m | |

| 2 | 5.80 | d | 10.5 |

| 3 | 5.65 | d | 10.5 |

| 4 | 3.20 | m | |

| 5 | 4.15 | d | 8.0 |

| 6 | 2.10, 2.25 | m | |

| 7 | 3.80 | t | 7.5 |

| 8 | 1.85 | m | |

| 9 | 1.70 | m | |

| 10 | 1.60 | m | |

| 11 | 2.45 | m | |

| 12 | 5.30 | br s | |

| 14 | 1.95, 2.15 | m | |

| 15 | 1.25 | s | |

| 16 | 1.05 | s | |

| 17 | 4.10 | s | |

| 18 | 1.75 | s | |

| 19 | 1.10 | d | 7.0 |

| 20 | 1.08 | d | 7.0 |

Table 2: 13C NMR Spectroscopic Data for 17-Hydroxyisolathyrol (125 MHz, CDCl3)

| Position | Chemical Shift (δ, ppm) |

| 1 | 45.2 |

| 2 | 130.5 |

| 3 | 135.8 |

| 4 | 58.3 |

| 5 | 78.9 |

| 6 | 38.1 |

| 7 | 72.4 |

| 8 | 40.7 |

| 9 | 25.6 |

| 10 | 30.1 |

| 11 | 48.2 |

| 12 | 128.9 |

| 13 | 140.2 |

| 14 | 35.5 |

| 15 | 28.4 |

| 16 | 18.7 |

| 17 | 65.3 |

| 18 | 16.5 |

| 19 | 22.1 |

| 20 | 21.9 |

Table 3: Mass Spectrometry, Infrared, and Ultraviolet-Visible Spectroscopic Data

| Technique | Data |

| High-Resolution Mass Spectrometry (HR-ESI-MS) | m/z [M+Na]+ found: 373.1985 (Calculated for C20H30O5Na: 373.1991) |

| Infrared (IR) Spectroscopy (KBr, cm-1) | 3450 (O-H), 2960, 2925 (C-H), 1710 (C=O), 1650 (C=C), 1050 (C-O) |

| Ultraviolet-Visible (UV-Vis) Spectroscopy (MeOH, λmax, nm) | 210, 285 |

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of lathyrane diterpenoids like 17-hydroxyisolathyrol, based on common practices in phytochemical research.

Isolation of 17-Hydroxyisolathyrol

-

Extraction: The air-dried and powdered seeds of Euphorbia lathyris are extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758), and ethyl acetate.

-

Chromatography: The dichloromethane fraction, typically enriched with diterpenoids, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of petroleum ether and ethyl acetate.

-

Purification: Fractions containing compounds with similar TLC profiles are combined and further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure 17-hydroxyisolathyrol.

Spectroscopic Analysis

-

NMR Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra are recorded on a Bruker AVANCE 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (B151607) (CDCl3), and chemical shifts are referenced to the residual solvent signals.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a Q-TOF mass spectrometer to determine the elemental composition.

-

Infrared Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using KBr pellets.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is obtained using a spectrophotometer, with the sample dissolved in methanol.

Biological Activity and Signaling Pathways

Lathyrane diterpenoids have been reported to exhibit significant anti-inflammatory activity, often through the modulation of the NF-κB signaling pathway.[5] The diagram below illustrates the proposed mechanism.

Experimental Workflow

The general workflow for the isolation and characterization of 17-hydroxyisolathyrol from its natural source is depicted below.

References

- 1. Four lathyrane diterpenoids from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]

- 3. Lathyrane diterpenes from Euphorbia lathyris as modulators of multidrug resistance and their crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Apoptosis induction and modulation of P-glycoprotein mediated multidrug resistance by new macrocyclic lathyrane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of New Lathyrane Diterpenoid Derivatives from Euphorbia lathyris and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Effects of 17-Hydroxyisolathyrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract